5-(4-BOC-piperazinomethyl)-2-chlorophenylboronic acid, pinacol ester

Vue d'ensemble

Description

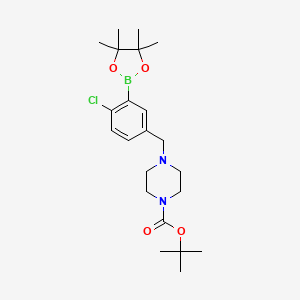

5-(4-BOC-piperazinomethyl)-2-chlorophenylboronic acid, pinacol ester is a boronic acid derivative that has gained attention in various fields of scientific research. This compound is characterized by the presence of a boronic acid group, a piperazine ring protected by a tert-butoxycarbonyl (BOC) group, and a chlorophenyl group. The pinacol ester moiety enhances its stability and solubility, making it a valuable reagent in organic synthesis and medicinal chemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-BOC-piperazinomethyl)-2-chlorophenylboronic acid, pinacol ester typically involves multiple steps:

Formation of the Piperazine Derivative: The piperazine ring is first protected with a tert-butoxycarbonyl (BOC) group to prevent unwanted reactions.

Attachment of the Chlorophenyl Group: The protected piperazine is then reacted with a chlorophenylboronic acid derivative under suitable conditions to form the desired compound.

Esterification: The final step involves the esterification of the boronic acid group with pinacol to form the pinacol ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Optimization of Reaction Conditions: Ensuring high yield and purity by optimizing temperature, solvent, and reaction time.

Purification: Using techniques such as recrystallization, chromatography, and distillation to achieve the desired purity.

Analyse Des Réactions Chimiques

Types of Reactions

5-(4-BOC-piperazinomethyl)-2-chlorophenylboronic acid, pinacol ester undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.

Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or sodium periodate under mild conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Boronic esters or anhydrides.

Reduction: Phenyl derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

5-(4-BOC-piperazinomethyl)-2-chlorophenylboronic acid, pinacol ester has diverse applications in scientific research:

Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Biology: Employed in the synthesis of biologically active molecules and as a probe in biochemical assays.

Medicine: Investigated for its potential in drug development, particularly in the synthesis of boron-containing pharmaceuticals.

Industry: Utilized in the production of advanced materials and polymers.

Mécanisme D'action

The mechanism of action of 5-(4-BOC-piperazinomethyl)-2-chlorophenylboronic acid, pinacol ester involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in enzyme inhibition and as a building block in drug design. The piperazine ring and chlorophenyl group contribute to its binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-(4-BOC-piperazinomethyl)phenylboronic acid pinacol ester

- 5-(4-BOC-piperazinomethyl)-2-thiopheneboronic acid pinacol ester

- 4-(4-BOC-piperazine-1-carbonyl)phenylboronic acid pinacol ester

Uniqueness

5-(4-BOC-piperazinomethyl)-2-chlorophenylboronic acid, pinacol ester is unique due to the presence of the chlorophenyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for specific applications where other similar compounds may not be as effective.

Activité Biologique

5-(4-BOC-piperazinomethyl)-2-chlorophenylboronic acid, pinacol ester is a boronic acid derivative that has garnered interest in various fields, particularly in medicinal chemistry and biological research. This compound features a boronic acid group, a piperazine ring protected by a tert-butoxycarbonyl (BOC) group, and a chlorophenyl moiety. The pinacol ester enhances its stability and solubility, making it a valuable reagent for organic synthesis and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C22H34BClN2O4

- Molecular Weight : 436.78 g/mol

- CAS Number : 2096341-22-7

- SMILES Notation : Clc1ccc(c(c1)CN1CCN(CC1)C(=O)OC(C)(C)C)B1OC(C(O1)(C)C)(C)C

The biological activity of this compound is primarily attributed to its ability to form stable complexes with various biomolecules. The boronic acid group can interact with diols and other nucleophiles, which is significant for enzyme inhibition and drug design. The piperazine ring enhances binding affinity due to its structural flexibility, while the chlorophenyl group contributes to the compound's reactivity and specificity.

Antibacterial Activity

Research indicates that compounds with similar structures exhibit varying degrees of antibacterial activity. For instance, derivatives containing the piperazine nucleus have shown effectiveness against pathogens such as Salmonella typhi and Bacillus subtilis. The biological assays demonstrated moderate to strong inhibitory effects against these strains, suggesting that 5-(4-BOC-piperazinomethyl)-2-chlorophenylboronic acid could possess similar properties due to its structural characteristics .

Enzyme Inhibition

Several studies have focused on the enzyme inhibitory potential of boronic acid derivatives. Notably, compounds related to this structure have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and urease. For example, some derivatives demonstrated strong inhibitory activity against urease with IC50 values significantly lower than standard inhibitors . This suggests that 5-(4-BOC-piperazinomethyl)-2-chlorophenylboronic acid may also exhibit similar enzyme inhibition capabilities.

Anticancer Properties

The potential anticancer activity of boronic acids has been explored in various studies. Compounds with similar functionalities have been linked to mechanisms that induce apoptosis in cancer cells and inhibit tumor growth. The presence of the piperazine moiety may enhance the interaction with cancer-related targets, making this compound a candidate for further investigation in cancer therapeutics .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Antibacterial Activity | Enzyme Inhibition |

|---|---|---|---|

| This compound | Structure | Moderate to strong against Salmonella typhi | Potential urease inhibitor |

| 4-(4-BOC-piperazinomethyl)phenylboronic acid pinacol ester | Similar structure | Varies | Moderate AChE inhibition |

| 5-(4-BOC-piperazinomethyl)-2-thiopheneboronic acid pinacol ester | Similar structure | Moderate | Strong urease inhibition |

Case Studies and Research Findings

Recent studies have highlighted the pharmacological behavior of boronic acid derivatives. For instance:

- Antibacterial Screening : In a study evaluating various synthesized compounds, those with similar piperazine structures exhibited significant antibacterial properties against multiple strains .

- Enzyme Binding Studies : Docking studies revealed that certain derivatives effectively bind to bovine serum albumin (BSA), indicating their potential as drug candidates due to favorable pharmacokinetic profiles .

- Therapeutic Applications : The versatility of boronic acids in drug development has been underscored by their application in synthesizing biologically active molecules, including those targeting cancer cells and bacterial infections .

Propriétés

IUPAC Name |

tert-butyl 4-[[4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34BClN2O4/c1-20(2,3)28-19(27)26-12-10-25(11-13-26)15-16-8-9-18(24)17(14-16)23-29-21(4,5)22(6,7)30-23/h8-9,14H,10-13,15H2,1-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPEULEUJRMKLEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)CN3CCN(CC3)C(=O)OC(C)(C)C)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34BClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201102772 | |

| Record name | 1-Piperazinecarboxylic acid, 4-[[4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201102772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

436.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2096334-64-2 | |

| Record name | 1-Piperazinecarboxylic acid, 4-[[4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2096334-64-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperazinecarboxylic acid, 4-[[4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201102772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.